2-(Mesitylamino)-2-oxoethyl nicotinate
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Overview
Description
2-(Mesitylamino)-2-oxoethyl nicotinate is a useful research compound. Its molecular formula is C17H18N2O3 and its molecular weight is 298.342. The purity is usually 95%.
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Scientific Research Applications
Polymorphism and Phase Transitions
Research on the polymorphism of related compounds, such as 2-(mesitylamino)nicotinic acid, reveals interesting phase transitions between polymorphic forms. Differential scanning calorimetry and microscopy showed transitions from two polymorphs to a more stable form, highlighting the thermodynamic stability and the impact of conformational polymorphism on compound properties. This study emphasizes the significance of polymorphism in the design and development of pharmaceutical formulations (Long et al., 2011).
Synthesis and Growth-Stimulating Activity
Innovative synthesis methods using conventional and non-conventional techniques, such as microwave irradiation and ultrasound activation, have been employed to create compounds with growth-stimulating activities. For example, 3-chloro-N,N-diethyl-N-(2-(mesitylamino)-2-oxoethyl)propan-1-aminium iodide demonstrated growth-stimulating effects on sweet sorghum seeds, indicating potential agricultural applications (Dauletbakov et al., 2021).
Antimicrobial and Antifungal Activities
Dipeptide derivatives based on N-(2-(2-hydrazinyl-2-oxoethylamino)-2-oxoethyl)-nicotinamide have shown promising antimicrobial and antifungal activities. These compounds were synthesized and evaluated for their activity against various pathogens, offering insights into new therapeutic agents for combating infections (Moustafa et al., 2018).
Oral Insulin Stability
The stability of oral insulin formulations is a significant challenge due to protease degradation. Studies involving modifications such as 2-(Dimethylamino)-2-oxoethyl 4-(4-guanidinobenzoyloxy)phenylacetate methanesulphonate have shown potential in inhibiting trypsin activity, thus improving insulin stability for oral delivery. This research contributes to the development of more effective diabetes treatments (Chen et al., 2015).
Modulation of Biological Pathways
Nicotinamide, a related compound, has been studied for its role in modulating multiple biological pathways, including oxidative stress and inflammation. It acts as a robust cytoprotectant and influences pathways tied to cellular survival, aging, and disease progression. Such studies elucidate the potential therapeutic applications of nicotinamide in various disorders, including immune system dysfunction, diabetes, and aging-related diseases (Maiese et al., 2009).
Mechanism of Action
Target of Action
For instance, methyl nicotinate, a related compound, is known to act as a peripheral vasodilator .
Mode of Action
Methyl nicotinate, for example, enhances local blood flow at the site of application through peripheral vasodilation .
Biochemical Pathways
Related compounds such as nicotine are known to be metabolized via the pyridine and pyrrolidine pathways . In these pathways, nicotine is catabolized into fumaric acid via several steps, which then enters the tricarboxylic acid (TCA) cycle .
Pharmacokinetics
Therapeutic peptides, which share some structural similarities with this compound, generally have poor oral bioavailability due to extensive proteolytic cleavage and low permeability . They are usually administered via intravenous, subcutaneous, or intramuscular routes .
Result of Action
Related compounds such as nad+ have been shown to regulate functionality attributes of innate and adaptive immune cells and contribute to inflammatory responses .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(Mesitylamino)-2-oxoethyl nicotinate. For instance, changes in pH, temperature, and the presence of other substances can affect the stability and activity of many compounds . .
Properties
IUPAC Name |
[2-oxo-2-(2,4,6-trimethylanilino)ethyl] pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-11-7-12(2)16(13(3)8-11)19-15(20)10-22-17(21)14-5-4-6-18-9-14/h4-9H,10H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKJMWGAMXAGGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)COC(=O)C2=CN=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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